6-Chloro-2-undecylquinoxaline
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Overview
Description
6-Chloro-2-undecylquinoxaline is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-undecylquinoxaline typically involves the reaction of 2-undecylquinoxaline with a chlorinating agent. One common method is the nucleophilic substitution reaction where 2-undecylquinoxaline is treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the 6th position . The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chlorination reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or column chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-undecylquinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoxaline ring can be subjected to oxidation or reduction reactions, leading to the formation of quinoxaline N-oxides or dihydroquinoxalines, respectively.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoxalines with various functional groups.
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of dihydroquinoxalines.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound can be used as a pesticide or fungicide due to its bioactive properties.
Materials Science: It can be utilized in the development of organic semiconductors and light-emitting devices.
Mechanism of Action
The mechanism of action of 6-Chloro-2-undecylquinoxaline involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer applications, it can induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-phenoxyquinoxaline: Another quinoxaline derivative with a phenoxy group instead of an undecyl chain.
2,6-Dichloroquinoxaline: A derivative with two chloro groups at the 2nd and 6th positions.
2-Undecylquinoxaline: The parent compound without the chloro substitution.
Uniqueness
6-Chloro-2-undecylquinoxaline is unique due to the presence of both a long undecyl chain and a chloro group, which can impart specific lipophilic and electronic properties. This combination can enhance its bioactivity and make it suitable for specific applications where other quinoxaline derivatives may not be as effective.
Properties
Molecular Formula |
C19H27ClN2 |
---|---|
Molecular Weight |
318.9 g/mol |
IUPAC Name |
6-chloro-2-undecylquinoxaline |
InChI |
InChI=1S/C19H27ClN2/c1-2-3-4-5-6-7-8-9-10-11-17-15-21-19-14-16(20)12-13-18(19)22-17/h12-15H,2-11H2,1H3 |
InChI Key |
WJEZHVVNUJRVOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CN=C2C=C(C=CC2=N1)Cl |
Origin of Product |
United States |
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